

# Thermodynamic Profile of the Aqueous Iodide Ion: A Technical Guide

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## Compound of Interest

Compound Name: Iodide ion

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This technical guide provides a comprehensive overview of the thermodynamic data for the **iodide ion** ( $I^-$ ) in aqueous solution. Understanding these fundamental properties is crucial for a wide range of applications, from chemical synthesis and analysis to the design and development of novel pharmaceuticals. This document summarizes key thermodynamic parameters, details the experimental methodologies used for their determination, and illustrates a relevant chemical equilibrium involving the **iodide ion**.

## Core Thermodynamic Data

The standard thermodynamic properties of the aqueous **iodide ion** at 298.15 K (25 °C) and 1 bar are essential for predictive modeling and understanding its behavior in solution. These values, compiled from authoritative sources, are presented below.

Thermodynamic Property	Symbol	Value	Source(s)
Standard Enthalpy of Formation	$\Delta_f H^\circ$	-56.78 kJ/mol	[1]
Standard Molar Entropy	$S^\circ$	111.3 J/mol·K	[1]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-51.57 kJ/mol	

Note: The Standard Gibbs Free Energy of Formation was calculated using the Gibbs-Helmholtz equation ( $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$ ) with the values for  $\Delta_f H^\circ$  and  $S^\circ$  from the cited source and  $T = 298.15\text{ K}$ .

## Experimental Protocols for Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of aqueous ions relies on precise experimental techniques. The primary methods employed for the **iodide ion** are detailed below.

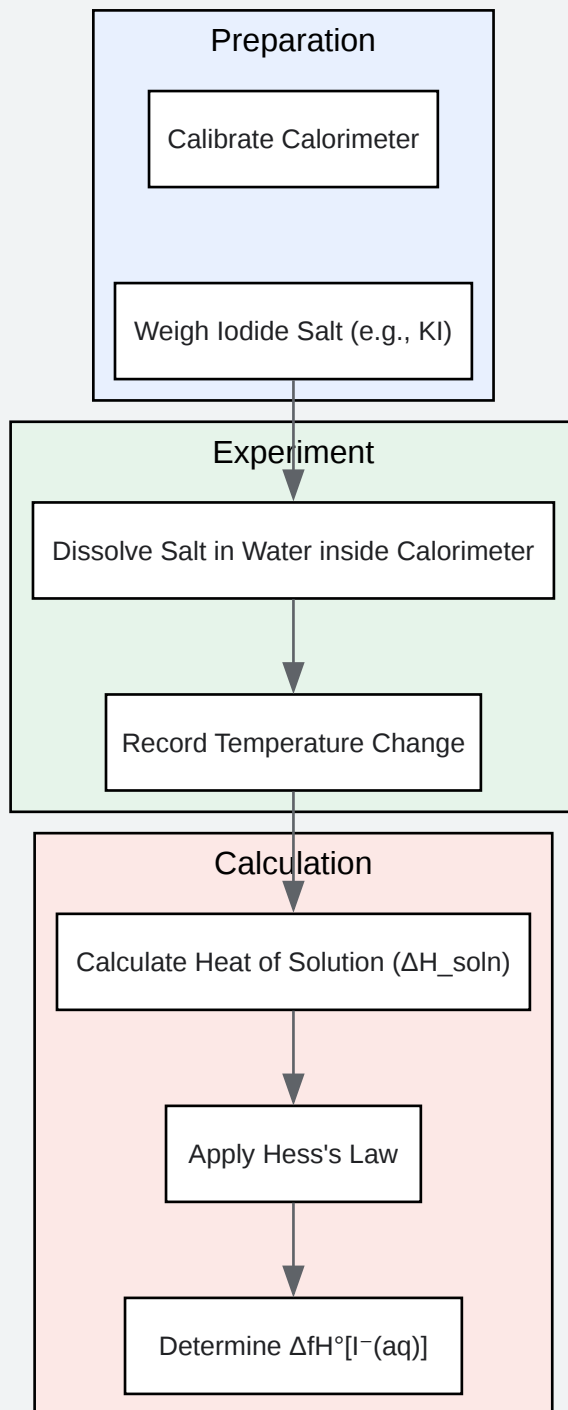
### Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of the aqueous **iodide ion** is typically determined using solution calorimetry. This method involves measuring the heat change associated with dissolving a known quantity of an iodide-containing salt in a large volume of water.

Experimental Workflow:

- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by introducing a known amount of heat, often through an electric heater, and measuring the corresponding temperature rise.
- **Sample Preparation:** A precisely weighed sample of a soluble iodide salt, such as potassium iodide (KI), is placed in a sample holder within the calorimeter.

- **Dissolution:** The salt is dissolved in a known volume of deionized water within the calorimeter, and the temperature change of the solution is meticulously recorded over time.
- **Data Analysis:** The heat of solution ( $\Delta H_{\text{soln}}$ ) is calculated from the temperature change and the heat capacity of the calorimeter and the solution.
- **Calculation of Ionic Enthalpy of Formation:** By applying Hess's Law and using the known standard enthalpies of formation of the cation (e.g.,  $\text{K}^+(\text{aq})$ ) and the solid salt (e.g.,  $\text{KI}(\text{s})$ ), the standard enthalpy of formation of the aqueous **iodide ion** ( $\Delta_f H^\circ[\text{I}^-(\text{aq})]$ ) can be calculated. The standard enthalpy of formation of the aqueous proton ( $\text{H}^+(\text{aq})$ ) is defined as zero, providing a reference point for these calculations.

Workflow for Calorimetric Determination of  $\Delta_f H^\circ$  of  $I^-(aq)$ 

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Calorimetric determination workflow.

## Spectrophotometry for Triiodide Ion Formation

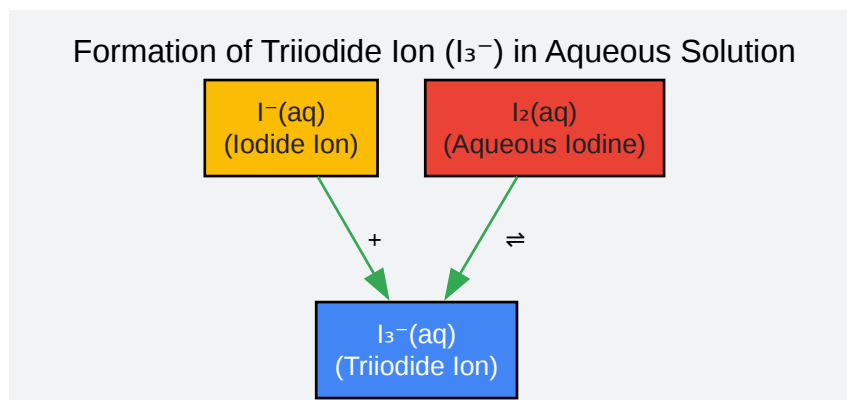
The **iodide ion** readily reacts with molecular iodine in aqueous solution to form the **triiodide ion** ( $I_3^-$ ). The equilibrium constant for this reaction can be determined spectrophotometrically, which in turn provides information about the thermodynamic stability of the **triiodide ion**.

#### Experimental Protocol:

- **Preparation of Standard Solutions:** A series of solutions containing known, varying concentrations of **iodide ions** (from a salt like KI) and a constant, known initial concentration of iodine ( $I_2$ ) are prepared.
- **Spectrophotometric Measurement:** The absorbance of each solution is measured at the wavelength of maximum absorbance ( $\lambda_{max}$ ) for the **triiodide ion**, which typically occurs around 351 nm.<sup>[2]</sup> A spectrophotometer is used for these measurements.
- **Data Analysis and Equilibrium Constant Calculation:** Using Beer-Lambert's law ( $A = \epsilon bc$ ), the equilibrium concentration of the **triiodide ion** in each solution is determined from its absorbance. With the initial concentrations of iodide and iodine known, the equilibrium concentrations of all species can be calculated. The equilibrium constant ( $K$ ) for the formation of the **triiodide ion** is then calculated for each solution.
- **Thermodynamic Parameter Calculation:** By determining the equilibrium constant at different temperatures, the standard enthalpy change ( $\Delta H^\circ$ ) and standard entropy change ( $\Delta S^\circ$ ) for the reaction can be calculated using the van't Hoff equation.

## Equilibrium Pathway: Formation of the Triiodide Ion

The reaction between **iodide ions** and dissolved iodine to form the **triiodide ion** is a classic example of a chemical equilibrium in aqueous solution. This reversible reaction is fundamental to many applications, including iodometric titrations and certain disinfection processes.



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**Triiodide ion** formation equilibrium.

This guide provides a foundational understanding of the thermodynamic properties of the aqueous **iodide ion**. These data and methodologies are critical for professionals in research and development who require accurate and reliable information for their work in chemistry and drug development.

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## References

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